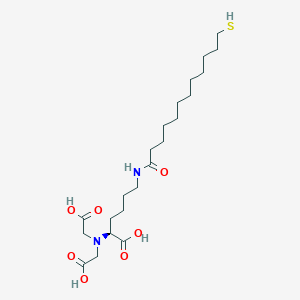
N~2~,N~2~-Bis(carboxymethyl)-N~6~-(12-sulfanyldodecanoyl)-L-lysine
Overview
Description
N~2~,N~2~-Bis(carboxymethyl)-N~6~-(12-sulfanyldodecanoyl)-L-lysine is a synthetic compound that features a lysine backbone with carboxymethyl and sulfanyldodecanoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~-Bis(carboxymethyl)-N~6~-(12-sulfanyldodecanoyl)-L-lysine typically involves the following steps:
Protection of the lysine amino groups: The amino groups of lysine are protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Carboxymethylation: The protected lysine is then reacted with chloroacetic acid under basic conditions to introduce the carboxymethyl groups.
Deprotection: The protecting groups are removed to yield the intermediate compound.
Sulfanyldodecanoylation: The intermediate is then reacted with 12-mercaptododecanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to introduce the sulfanyldodecanoyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~2~-Bis(carboxymethyl)-N~6~-(12-sulfanyldodecanoyl)-L-lysine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The carboxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic properties, including as a drug delivery agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N2,N~2~-Bis(carboxymethyl)-N~6~-(12-sulfanyldodecanoyl)-L-lysine involves its interaction with molecular targets such as enzymes or receptors. The carboxymethyl and sulfanyldodecanoyl groups may play a role in binding to these targets, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N~2~,N~2~-Bis(carboxymethyl)-L-lysine: Lacks the sulfanyldodecanoyl group.
N~6~-(12-sulfanyldodecanoyl)-L-lysine: Lacks the carboxymethyl groups.
N~2~,N~2~-Bis(carboxymethyl)-N~6~-(dodecanoyl)-L-lysine: Contains a dodecanoyl group instead of a sulfanyldodecanoyl group.
Uniqueness
N~2~,N~2~-Bis(carboxymethyl)-N~6~-(12-sulfanyldodecanoyl)-L-lysine is unique due to the presence of both carboxymethyl and sulfanyldodecanoyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(2S)-2-[bis(carboxymethyl)amino]-6-(12-sulfanyldodecanoylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N2O7S/c25-19(13-8-6-4-2-1-3-5-7-11-15-32)23-14-10-9-12-18(22(30)31)24(16-20(26)27)17-21(28)29/h18,32H,1-17H2,(H,23,25)(H,26,27)(H,28,29)(H,30,31)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNBCRSGLOPDAH-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O)CCCCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCCCC(=O)NCCCC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)CCCCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478627 | |
| Record name | N~2~,N~2~-Bis(carboxymethyl)-N~6~-(12-sulfanyldodecanoyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681239-95-2 | |
| Record name | N~2~,N~2~-Bis(carboxymethyl)-N~6~-(12-sulfanyldodecanoyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


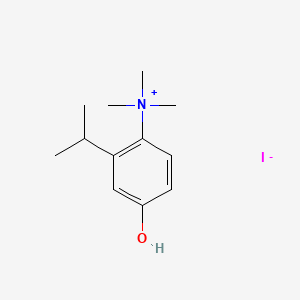
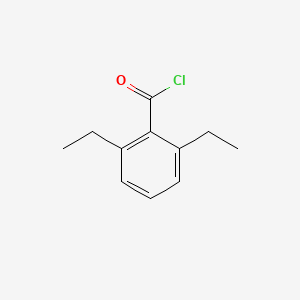
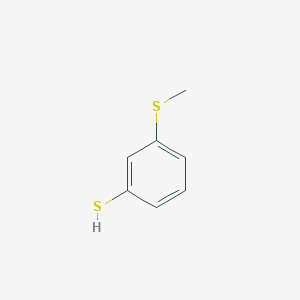
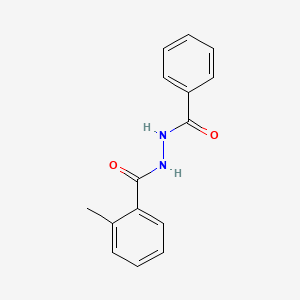
![N-Ethyl-N'-[(4-methylphenyl)methyl]urea](/img/structure/B3337469.png)
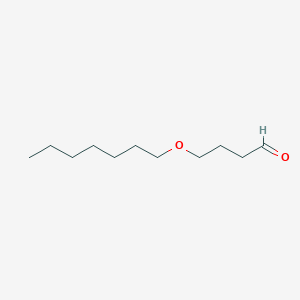
![Methyl 6-{[(6-methoxy-6-oxohexyl)carbamoyl]amino}hexanoate](/img/structure/B3337473.png)
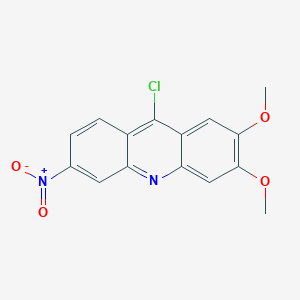
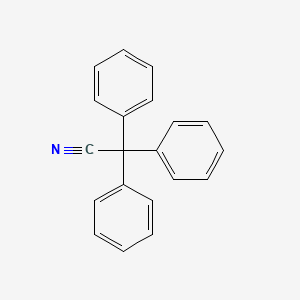
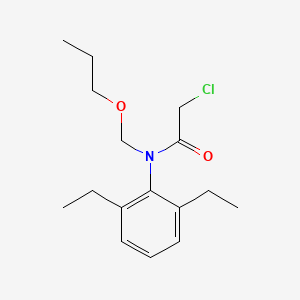
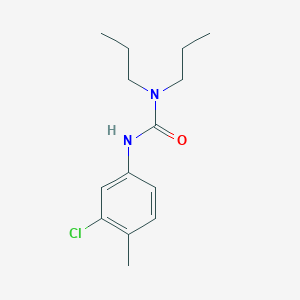

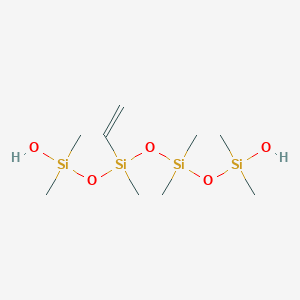
![ethyl-methyl-[methyl-(2-phenylpropyl)-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane](/img/structure/B3337510.png)
